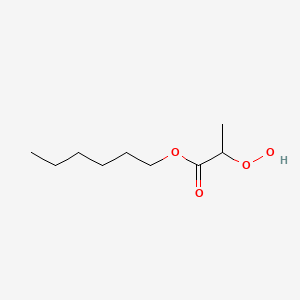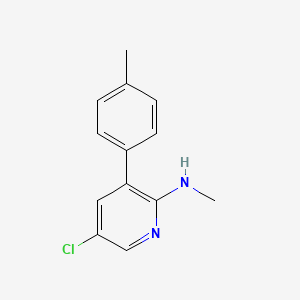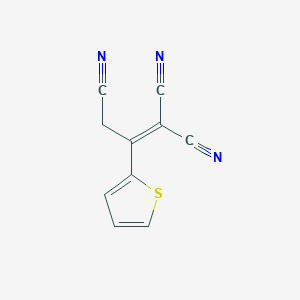![molecular formula C18H16N2O2S B14229513 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine CAS No. 767342-24-5](/img/structure/B14229513.png)
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group attached to a phenyl ring, further connected to a pyridin-3-amine moiety. Its distinct structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(methanesulfonyl)phenylboronic acid with N-phenylpyridin-3-amine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted aromatic compounds.
Applications De Recherche Scientifique
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a selective COX-2 inhibitor, which can be used to develop anti-inflammatory drugs with fewer gastrointestinal side effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure allows it to be used in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine, particularly in medicinal applications, involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By selectively inhibiting COX-2, the compound reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etoricoxib: Another selective COX-2 inhibitor with a similar mechanism of action.
Celecoxib: A well-known COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Previously used as a COX-2 inhibitor but withdrawn due to cardiovascular side effects.
Uniqueness
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine stands out due to its specific structural features that allow for selective inhibition of COX-2 with potentially fewer side effects. Its methanesulfonyl group plays a crucial role in its binding affinity and selectivity towards the COX-2 enzyme.
Propriétés
Numéro CAS |
767342-24-5 |
|---|---|
Formule moléculaire |
C18H16N2O2S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-(4-methylsulfonylphenyl)-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C18H16N2O2S/c1-23(21,22)18-9-7-14(8-10-18)15-11-17(13-19-12-15)20-16-5-3-2-4-6-16/h2-13,20H,1H3 |
Clé InChI |
ZQVVLVMWTGPACE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)


![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)

![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)

![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)

![1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B14229477.png)

![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
